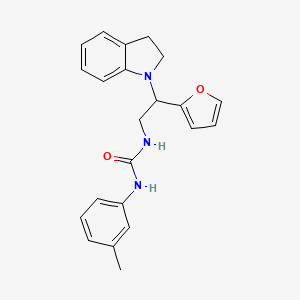
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea, although not directly synthesized in the provided studies, appears to be a derivative of urea with potential biological activity. The related compounds synthesized in the studies involve the coupling of furfural with urea to create 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea, which has shown susceptibility against various pathogens, indicating its potential for medicinal use .
Synthesis Analysis
The synthesis of related urea derivatives involves the coupling of purified furfural with urea. The process yields 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea, which is characterized by various spectroscopic techniques such as GC-MS, FTIR, and NMR . The improved yield and structural confirmation suggest a robust synthetic approach that could potentially be applied to the synthesis of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea with appropriate modifications.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed through a range of spectroscopic methods, including GC-MS, IR, H-NMR, C-NMR, H-1H COSY, HSQC, and DEPT. These techniques provide a comprehensive understanding of the molecular framework and the spatial arrangement of atoms within the molecule . This detailed structural analysis is crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Although the specific chemical reactions of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea are not detailed in the provided papers, the studies do indicate that the synthesized urea derivatives exhibit bioactivity against several pathogens. This suggests that the compound may participate in chemical reactions within biological systems, potentially leading to therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized urea derivatives are inferred from their structural characterization. The spectral data obtained from GC-MS, FTIR, and NMR techniques provide insights into the compound's purity, molecular weight, and functional groups, which are essential for predicting its physical state, solubility, and reactivity . These properties are fundamental for the development of a novel drug, as they influence the compound's pharmacokinetics and pharmacodynamics.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Anti-Microbial Activity
1-Ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro [indoline-3,3′-pyrrolizin]-2-one, a related compound, was synthesized and its structure determined using various methods. Molecular docking studies assessed its potential anti-mycobacterial, anti-microbial, and anti-cancer activities, showing promising results against mycobacterium tuberculosis, bacterial proteins, and moderate activity against cancer proteins (Nishtala & Basavoju, 2018).
Potential in Medicinal Applications
The synthesized compound 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea showed broad-spectrum activity against various pathogens, including Escherichia coli and Salmonella typhi. This suggests its potential for developing novel drugs for medicinal purposes (Donlawson, Nweneka, Orie, & Okah, 2020).
Synthesis and Biological Activity
Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, closely related to the compound , were studied for cytotoxicity against cancer cell lines and bacterial activity. A specific derivative exhibited potent biological activity, hinting at the broader scope of furan derivatives in pharmacological research (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Photophysical Properties for Sensor Applications
2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones exhibited significant photophysical properties, suggesting potential use in metal ion sensors. This study implies the broader applicability of furan derivatives in fields beyond pharmacology (Kumar, Kumawat, Gupta, & Sharma, 2015).
Eigenschaften
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-6-4-8-18(14-16)24-22(26)23-15-20(21-10-5-13-27-21)25-12-11-17-7-2-3-9-19(17)25/h2-10,13-14,20H,11-12,15H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQUJIGYJJAFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

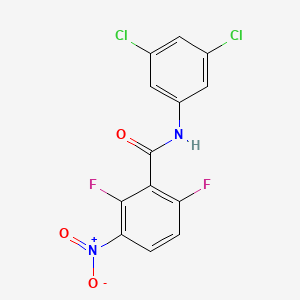
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)
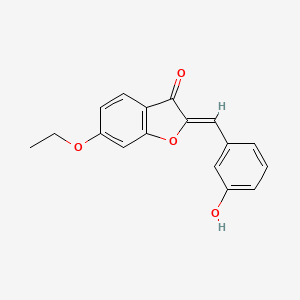
![N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2508811.png)
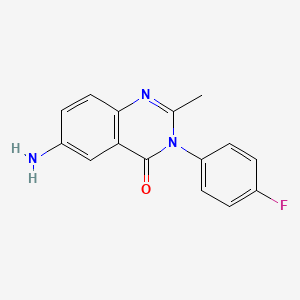
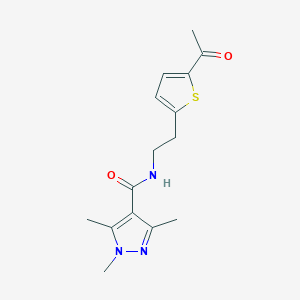

![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)
![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)
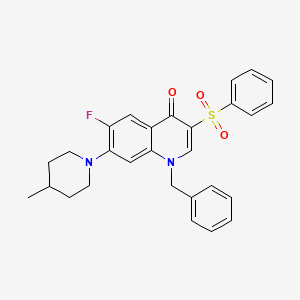
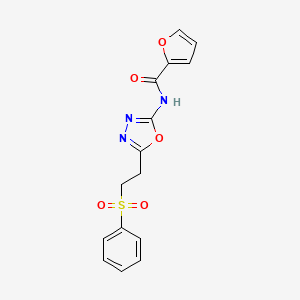
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2508823.png)